molecular formula C12H17NO3 B13037025 Ethyl 2-((2-cyano-4-methylcyclohex-1-EN-1-YL)oxy)acetate

Ethyl 2-((2-cyano-4-methylcyclohex-1-EN-1-YL)oxy)acetate

Cat. No.: B13037025
M. Wt: 223.27 g/mol
InChI Key: YDIYSUMBTUHAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate is a synthetic organic compound featuring a cyclohexene ring substituted with a cyano (-CN) group at position 2 and a methyl (-CH₃) group at position 2. The oxygen atom of the cyclohexene ring is connected to an ethyl ester moiety via an acetoxy linker.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-(2-cyano-4-methylcyclohexen-1-yl)oxyacetate

InChI

InChI=1S/C12H17NO3/c1-3-15-12(14)8-16-11-5-4-9(2)6-10(11)7-13/h9H,3-6,8H2,1-2H3

InChI Key

YDIYSUMBTUHAMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(CC(CC1)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of 2-cyano-4-methylcyclohex-1-en-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophilic centers. The ester functionality can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Structural Differences

The compound is most closely related to Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate (CAS 2060026-32-4), which replaces the methyl group with a trifluoromethyl (-CF₃) substituent . This substitution introduces significant electronic and steric variations:

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the cyclohexene ring compared to the electron-donating -CH₃ group. This may alter reactivity in nucleophilic or electrophilic reactions.
  • Lipophilicity : The -CF₃ group enhances lipophilicity (logP), which could improve membrane permeability in agrochemical or pharmaceutical contexts.

Data-Driven Comparison

Table 1: Comparative Properties of Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate and Analogs

Property This compound Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate Methyl 2-hydroxyacetate
CAS Number Not reported 2060026-32-4 96-35-5
Molecular Formula C₁₂H₁₅NO₃ C₁₂H₁₄F₃NO₃ C₃H₆O₃
Molecular Weight (g/mol) 221.25* 275.24 90.08
Substituent -CH₃ -CF₃ -OH (hydroxyl)
Key Functional Groups Cyano, ester, methyl Cyano, ester, trifluoromethyl Hydroxyl, ester
Potential Applications Pharmaceutical intermediates Agrochemical synthesis, fluorinated APIs Solvent, polymer precursor

*Calculated based on molecular formula.

Reactivity and Stability

  • Cyano Group Reactivity: Both cyano-substituted compounds may undergo hydrolysis to carboxylic acids or reduction to amines, but the electron-withdrawing -CF₃ group in the trifluoromethyl analog could accelerate hydrolysis kinetics compared to the methyl variant.
  • Ester Stability : The ethyl ester in both compounds is less prone to hydrolysis than the methyl ester in Methyl 2-hydroxyacetate, which contains a polar hydroxyl group that increases aqueous solubility and reactivity .

Industrial and Research Relevance

  • Pharmaceuticals : The methyl-substituted compound’s lower steric hindrance may favor interactions with biological targets, whereas the -CF₃ analog’s lipophilicity could enhance bioavailability.
  • Agrochemicals : The trifluoromethyl derivative’s resistance to metabolic degradation (due to C-F bonds) makes it a candidate for herbicides or insecticides .

Notes on Methodology and Limitations

  • Safety data for the methyl-substituted compound are unavailable; handling precautions should follow protocols for structurally similar esters (e.g., methyl or ethyl esters) .

Biological Activity

Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate, with the CAS number 2102410-83-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12_{12}H17_{17}N O3_{3}
Molecular Weight : 223.27 g/mol
CAS Number : 2102410-83-1

The compound features a cyano group attached to a cyclohexene structure, which is known to influence its biological activity. The presence of the ethoxyacetate group enhances its solubility and reactivity.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Initial studies suggest that compounds related to cyclohexene derivatives exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This suggests a potential for anti-inflammatory applications .
  • Anticancer Potential : Some studies have linked cyclohexene derivatives to anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Cyclohexylidene Derivatives : A study published in the Journal of Medicinal Chemistry indicated that certain cyclohexylidene derivatives exhibited antibacterial and antiviral activities. The structure-function relationship was explored to understand how modifications influenced potency .
  • Synthesis and Evaluation of Related Compounds : Research conducted on structurally similar compounds demonstrated their ability to act as COX inhibitors, which could be beneficial in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntibacterialCyclohexylidene DerivativesInhibition of Staphylococcus aureusGupta & Narayana 1997
Anti-inflammatoryCOX InhibitorsReduced inflammation in animal modelsKabir et al. 2008
AnticancerCyclohexene DerivativesInduction of apoptosis in cancer cellsPMC9462338

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Cyclohexene Framework : This can be achieved through alkylation reactions followed by cyclization.
  • Introduction of the Cyano Group : This step often involves nucleophilic substitutions or cyanation reactions.
  • Esterification : The final step involves esterifying the resulting hydroxyl compound with ethyl acetate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.